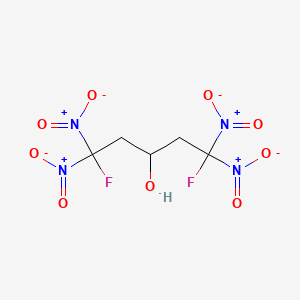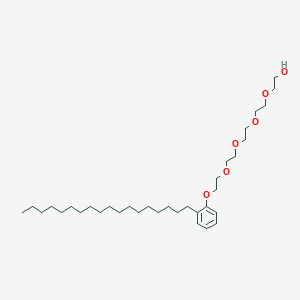
14-(2-Octadecylphenoxy)-3,6,9,12-tetraoxatetradecan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-(2-Octadecylphenoxy)-3,6,9,12-tetraoxatetradecan-1-OL is a complex organic compound characterized by its long aliphatic chain and multiple ether linkages. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-(2-Octadecylphenoxy)-3,6,9,12-tetraoxatetradecan-1-OL typically involves the reaction of 2-octadecylphenol with tetraethylene glycol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the etherification process. The reaction mixture is heated to a temperature of around 150°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reactants and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
14-(2-Octadecylphenoxy)-3,6,9,12-tetraoxatetradecan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogens or other electrophiles, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated phenolic derivatives.
Scientific Research Applications
14-(2-Octadecylphenoxy)-3,6,9,12-tetraoxatetradecan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the production of lubricants, coatings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 14-(2-Octadecylphenoxy)-3,6,9,12-tetraoxatetradecan-1-OL is primarily based on its ability to interact with lipid membranes. The long aliphatic chain allows it to embed within the lipid bilayer, while the ether linkages provide flexibility and stability. This interaction can modulate membrane fluidity and permeability, making it useful in various biological and industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 2,2′-Dioctadecyl diphenyl ether
- Octadecyl 4-formylbenzoate
- 1,4-Benzenediol, 2-octadecyl-
Uniqueness
14-(2-Octadecylphenoxy)-3,6,9,12-tetraoxatetradecan-1-OL stands out due to its multiple ether linkages, which provide enhanced flexibility and stability compared to other similar compounds. This unique structure allows for more versatile applications, particularly in the fields of drug delivery and membrane studies.
Properties
CAS No. |
106705-43-5 |
|---|---|
Molecular Formula |
C34H62O6 |
Molecular Weight |
566.9 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(2-octadecylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C34H62O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-33-21-18-19-22-34(33)40-32-31-39-30-29-38-28-27-37-26-25-36-24-23-35/h18-19,21-22,35H,2-17,20,23-32H2,1H3 |
InChI Key |
HHOQTVCGPMJGFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC=CC=C1OCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


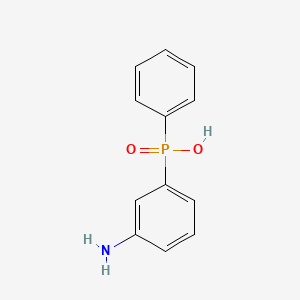
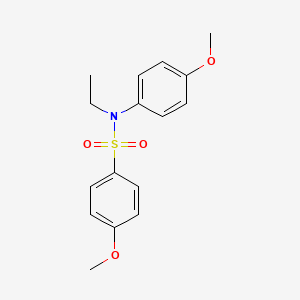
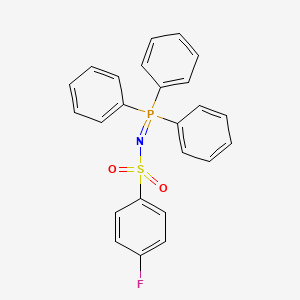
![Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]-](/img/structure/B14330704.png)
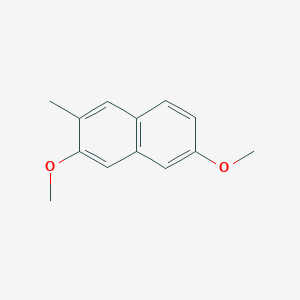
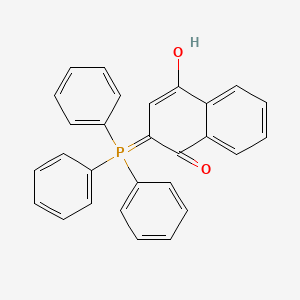
![{[1,1,1,3,3,4,4,5,5,5-Decafluoro-2-(trifluoromethyl)pentan-2-yl]sulfanyl}benzene](/img/structure/B14330735.png)
![1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine](/img/structure/B14330743.png)
![Butanamide, 2-[[(1,1-dimethylethyl)amino]oxy]-3,3-dimethyl-N-phenyl-](/img/structure/B14330745.png)
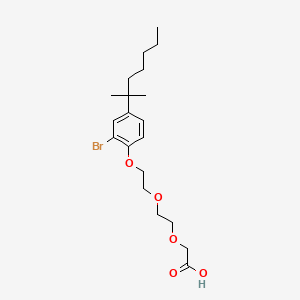
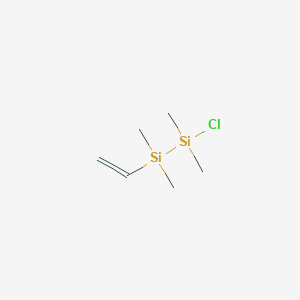
![Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane](/img/structure/B14330758.png)
![2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B14330765.png)
